Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)-
CAS No.: 68318-34-3
Cat. No.: VC20423569
Molecular Formula: C7F14O2S
Molecular Weight: 414.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68318-34-3 |
|---|---|
| Molecular Formula | C7F14O2S |
| Molecular Weight | 414.12 g/mol |
| IUPAC Name | 1,2,2,3,3,4,4,5,5,6-decafluoro-6-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride |
| Standard InChI | InChI=1S/C7F14O2S/c8-1(7(18,19)20)2(9,10)3(11,12)4(13,14)5(15,16)6(1,17)24(21,22)23 |
| Standard InChI Key | SLYWOXPMQGKVAU-UHFFFAOYSA-N |
| Canonical SMILES | C1(C(C(C(C(C1(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s structure comprises a cyclohexane ring substituted with ten fluorine atoms, a trifluoromethyl group, and a sulfonyl fluoride moiety (-SO₂F). This configuration is validated by its:
The sulfonyl fluoride group enhances electrophilicity, enabling nucleophilic substitution reactions, while the perfluorinated cyclohexane backbone contributes to thermal and chemical stability .
Stereoelectronic Properties
Quantum mechanical calculations predict a collision cross-section (CCS) of 173.0 Ų for the [M+H]+ adduct, reflecting its compact, rigid structure . The electronegative fluorine atoms induce strong dipole moments, facilitating interactions with polar solvents and biological macromolecules .
Synthesis and Manufacturing
Electrochemical Fluorination (ECF)
Cyclohexanesulfonyl fluoride derivatives are synthesized via electrochemical fluorination, where hydrogen atoms in precursor molecules (e.g., cyclohexanesulfonyl chloride) are replaced by fluorine under electrolysis in liquid hydrogen fluoride . This method yields mixtures of linear and branched isomers, though the compound’s cyclic structure necessitates precise control over reaction conditions to minimize byproducts .
Telomerization
An alternative route involves telomerization, where perfluoroalkyl iodides react with tetrafluoroethylene to form longer perfluorinated chains. Subsequent functionalization with sulfonyl fluoride groups produces target compounds with tailored chain lengths and branching patterns .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 414.94 g/mol | |
| Predicted CCS ([M+H]+) | 173.0 Ų | |
| Thermal Stability | High (decomposition >300°C) | |
| Solubility | Low in water; soluble in HFIP |
The compound’s low solubility in aqueous media contrasts with its miscibility in fluorinated solvents, making it suitable for non-polar reaction environments .
Applications in Industrial and Biochemical Contexts
Fluorosurfactant Production
As a fluorinated surfactant precursor, this compound imparts oil- and water-repellent properties to coatings and polymers. Its cycloaliphatic structure enhances film-forming capabilities compared to linear analogues .
Enzyme Inhibition Studies
The sulfonyl fluoride group reacts selectively with serine residues in proteases, enabling its use as a covalent inhibitor in mechanistic studies. For example, it inhibits chymotrypsin-like proteases by forming stable sulfonate esters at active sites .
Environmental and Regulatory Considerations
Environmental Persistence
Like many PFAS, cyclohexanesulfonyl fluoride resists degradation due to strong C-F bonds, leading to bioaccumulation in aquatic ecosystems . Monitoring studies detect trace levels in industrial wastewater, prompting calls for advanced filtration technologies .
Regulatory Status
The EU’s REACH regulation restricts PFAS derivatives with ≥6 perfluorinated carbons, but exemptions exist for "essential uses" such as pharmaceutical intermediates . Ongoing evaluations may expand restrictions to cyclic PFAS variants .
Comparison with Structural Analogues
| Compound | Molecular Formula | Key Distinctions |
|---|---|---|
| 4-Fluorobenzenesulfonyl fluoride | C₆H₄FNO₂S | Aromatic ring; higher reactivity |
| Decafluoro-5,6-bis(trifluoromethyl)cyclohexane | C₈F₁₆ | No sulfonyl group; inert |
| Perfluorooctanesulfonic acid (PFOS) | C₈HF₁₇O₃S | Linear chain; regulated globally |
The cyclohexane backbone in the target compound offers steric hindrance absent in linear PFAS, moderating reactivity and environmental mobility .
Future Research Directions
-
Degradation Pathways: Investigate photocatalytic or microbial degradation to mitigate environmental persistence .
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Therapeutic Potential: Optimize selectivity for disease-relevant proteases to reduce off-target effects .
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Alternative Syntheses: Develop solvent-free fluorination methods to minimize HF usage .
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